

Bis(diethylamino)silane chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bis(diethylamino)silane

Cat. No.: B1590842

[Get Quote](#)

An In-depth Technical Guide to **Bis(diethylamino)silane**: Chemical Properties and Structure

Introduction

Bis(diethylamino)silane (BDEAS), a prominent member of the aminosilane family, is a versatile organosilicon compound with significant applications in the semiconductor industry.^[1] It serves as a key precursor for the deposition of high-quality silicon-containing thin films, such as silicon dioxide (SiO_2) and silicon nitride (SiN_x), through processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).^{[1][2]} Its liquid state at room temperature, coupled with a favorable balance of reactivity and thermal stability, makes it an attractive candidate for these precise manufacturing processes.^{[1][2]} This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of **bis(diethylamino)silane**.

Chemical and Physical Properties

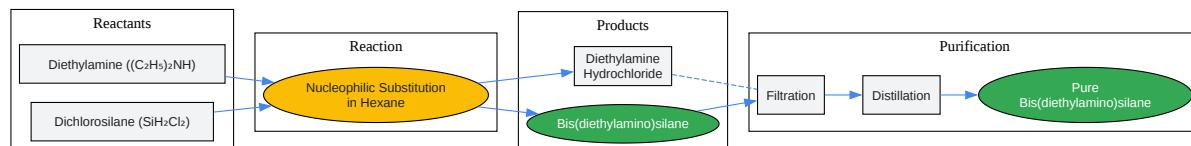
Bis(diethylamino)silane is a colorless liquid with an organic amine-like odor.^{[3][4]} It is characterized by the chemical formula $\text{C}_8\text{H}_{22}\text{N}_2\text{Si}$.^{[3][5]} A summary of its key physical and chemical properties is presented in the table below.

Property	Value	References
Molecular Formula	C ₈ H ₂₂ N ₂ Si	[3][5][6]
Molecular Weight	174.36 g/mol	[4][5][6]
Appearance	Colorless liquid	[1][4][5][6]
Odor	Organic amine odor	[3]
Density	0.804 g/mL	[1][5][7]
Boiling Point	188 °C @ 760 torr; 70 °C @ 30 torr	[3][6][8]
Melting Point	< -10 °C	[3][7][8]
Purity	Available up to 99.999%	[4][6]
CAS Number	27804-64-4	[1][5]

Chemical Structure

The molecular structure of **bis(diethylamino)silane** consists of a central silicon atom bonded to two hydrogen atoms and the nitrogen atoms of two diethylamino groups. This structure provides a balance of reactivity and thermal stability, which is crucial for its applications in thin film deposition.[1]

Figure 1: Chemical structure of **Bis(diethylamino)silane**.


Synthesis of Bis(diethylamino)silane

The most common synthetic route to **bis(diethylamino)silane** involves the reaction of dichlorosilane (SiH₂Cl₂) with diethylamine ((C₂H₅)₂NH).[2] This nucleophilic substitution reaction is typically carried out in an inert atmosphere to prevent side reactions with moisture.[9] An excess of diethylamine is often used to act as a neutralizing agent for the hydrochloric acid byproduct, driving the reaction to completion.[9]

General Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of **bis(diethylamino)silane**. Specific reaction conditions may be optimized for yield and purity.[10]

- Reactor Setup: A dried reaction vessel is equipped with a stirrer, a dropping funnel, and a condenser, and the system is purged with an inert gas such as nitrogen.[2][9]
- Solvent and Catalyst: Anhydrous hexane is added to the reactor as a solvent. In some procedures, a clay catalyst is also added.[11]
- Reactant Addition: The reaction mixture is cooled to the desired temperature (e.g., 40-60 °C). Dichlorosilane is slowly added to the stirred mixture, followed by the dropwise addition of diethylamine.[11]
- Reaction: The reaction is stirred for a specified period (e.g., 5-10 hours) to ensure completion.[11]
- Workup and Purification: The solid diethylamine hydrochloride byproduct is removed by filtration. The resulting filtrate is then purified by distillation to yield **bis(diethylamino)silane**. [9][12]

[Click to download full resolution via product page](#)

Figure 2: General synthesis and purification workflow for **Bis(diethylamino)silane**.

Reactivity and Stability

Bis(diethylamino)silane is a flammable and corrosive liquid that is sensitive to air and moisture.[4][9] It reacts with water and moisture in the air, liberating diethylamine.[13]

Therefore, it should be handled and stored in a dry, inert atmosphere.[13] It is stable in sealed containers under these conditions.[13] The compound is incompatible with acids, alcohols, and oxidizing agents.[13]

Safety and Handling

Due to its flammable and corrosive nature, as well as its reactivity with water, appropriate safety precautions must be taken when handling **bis(diethylamino)silane**.[13][14] This includes working in a well-ventilated area, preferably a fume hood, and using personal protective equipment such as gloves, safety goggles, and a lab coat.[13][14] The material should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[3][14] In case of fire, water spray, foam, carbon dioxide, or dry chemical extinguishers are suitable; however, straight streams of water should be avoided.[13][14]

Applications in Thin Film Deposition

Bis(diethylamino)silane is a crucial precursor in the semiconductor industry for the atomic layer deposition (ALD) and chemical vapor deposition (CVD) of silicon-containing thin films.[1] It is used to deposit high-quality silicon dioxide (SiO_2) and silicon nitride (SiN_x) films, which are essential components in microelectronic devices.[1] The deposition of SiO_2 using BDEAS often involves an oxidizing agent such as ozone or oxygen plasma.[1] The choice of precursor and deposition parameters significantly influences the quality and properties of the resulting films. [1] Studies have shown that BDEAS can offer advantages over other aminosilane precursors, such as a lower energy barrier in the rate-determining step of the deposition process, potentially leading to faster growth rates.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bis(diethylamino)silane | 27804-64-4 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]

- 3. argosun.com [argosun.com]
- 4. Bis(diethylamino)silane | BDEAS | C8H22N2Si - Ereztech [ereztech.com]
- 5. strem.com [strem.com]
- 6. Wonik Materials North America - Wonik Materials North America [wimna.com]
- 7. louisville.edu [louisville.edu]
- 8. Bis(diethylamino)silane | 27804-64-4 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of the Synthetic Process of Bis(Diethylamino)Silane Based on Response Surface Methodology | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 11. CN108084219B - Synthesis method of bis (diethylamino) silane - Google Patents [patents.google.com]
- 12. chembk.com [chembk.com]
- 13. gelest.com [gelest.com]
- 14. s3.amazonaws.com [s3.amazonaws.com]
- To cite this document: BenchChem. [Bis(diethylamino)silane chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590842#bis-diethylamino-silane-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com